molecular formula C42H64O15 B1245854 Gitaloxin CAS No. 3261-53-8

Gitaloxin

Cat. No.: B1245854
CAS No.: 3261-53-8
M. Wt: 808.9 g/mol
InChI Key: GZZJHPZDXZCDDA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of gitaloxin involves the formylation of gitoxin at the 16β-hydroxy group . The reaction typically requires specific conditions to ensure the correct formylation without affecting other functional groups in the molecule.

Industrial Production Methods: Industrial production of this compound often involves extraction from Digitalis purpurea leaves, followed by purification processes to isolate the compound . The extraction process includes solvent extraction, filtration, and crystallization to obtain pure this compound.

Chemical Reactions Analysis

Types of Reactions: Gitaloxin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the glycoside moiety of this compound.

    Substitution: Substitution reactions can occur at specific positions on the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

Gitaloxin has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its specific formylation at the 16β-hydroxy group, which imparts distinct pharmacological properties compared to other digitalis glycosides . This modification can influence its binding affinity and efficacy in treating heart conditions.

Properties

CAS No.

3261-53-8

Molecular Formula

C42H64O15

Molecular Weight

808.9 g/mol

IUPAC Name

[3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] formate

InChI

InChI=1S/C42H64O15/c1-20-37(48)28(44)14-34(52-20)56-39-22(3)54-35(16-30(39)46)57-38-21(2)53-33(15-29(38)45)55-25-8-10-40(4)24(13-25)6-7-27-26(40)9-11-41(5)36(23-12-32(47)50-18-23)31(51-19-43)17-42(27,41)49/h12,19-22,24-31,33-39,44-46,48-49H,6-11,13-18H2,1-5H3

InChI Key

GZZJHPZDXZCDDA-UHFFFAOYSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5CC[C@]7([C@@]6(C[C@@H]([C@@H]7C8=CC(=O)OC8)OC=O)O)C)C)C)C)O)O

SMILES

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CC(C7C8=CC(=O)OC8)OC=O)O)C)C)C)C)O)O

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CC(C7C8=CC(=O)OC8)OC=O)O)C)C)C)C)O)O

3261-53-8

Synonyms

16-formylgitoxin
gitaloxin
gitaloxin, (3beta,5beta)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gitaloxin
Reactant of Route 2
Gitaloxin
Reactant of Route 3
Gitaloxin
Reactant of Route 4
Gitaloxin
Reactant of Route 5
Gitaloxin
Reactant of Route 6
Gitaloxin

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